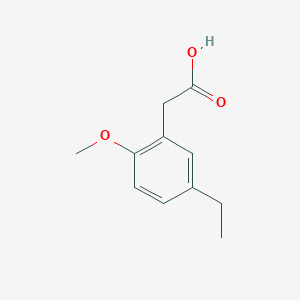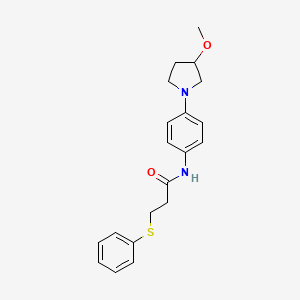
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide is a novel derivative that can be associated with various pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as antioxidant, anticancer, antibacterial, and antifungal properties . These compounds typically contain a propanamide backbone with various aromatic and heteroaromatic substitutions, which are crucial for their biological activities.
Synthesis Analysis
The synthesis of related compounds often involves the formation of propanamide derivatives with different substituents. For instance, the synthesis of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives is confirmed by spectroscopic methods like IR, 1H-, 13C-NMR, and mass spectrometry . Similarly, the synthesis of other related compounds involves halogenated hydrocarbon amination reactions and condensation reactions with strong bases . These methods are indicative of the potential synthetic routes that could be employed for the synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide.
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using spectroscopic techniques and, in some cases, X-ray crystallography . The molecular geometry, including bond lengths and angles, can be compared with calculated structures using density functional theory (DFT) to ensure accuracy . The presence of various substituents like methoxy, phenylthio, and pyrrolidinyl groups can significantly influence the molecular conformation and, consequently, the biological activity.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their ability to undergo transformations in different conditions. For example, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into a thiazolidinone derivative is catalyzed by bases and involves a ring-opening mechanism . These types of reactions are crucial for understanding the chemical behavior and potential metabolism of the compound in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. The presence of different functional groups affects properties like solubility, melting point, and stability. For instance, the IR carbonyl band analysis provides insights into the conformations of N-methoxy-N-methyl-2-[(4'-substituted)phenylthio]propanamides, which can affect their physical properties . Additionally, the crystal packing and hydrogen bonding patterns observed in X-ray crystallography studies can give clues about the compound's solid-state properties .
Aplicaciones Científicas De Investigación
Anticancer Activity
A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated significant anticancer properties. These derivatives, including a compound structurally related to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide, showed potent activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The antioxidant activity of these compounds was also highlighted, showing potential in combatting oxidative stress within cancerous environments (I. Tumosienė et al., 2020).
Receptor Antagonism
Research on nonpeptide alphavbeta3 antagonists, which are structurally similar to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide, has shown efficacy in the prevention and treatment of osteoporosis. These compounds demonstrate a potent and selective antagonism of the alpha(v)beta(3) receptor, indicating their potential in regulating bone turnover and treating related diseases (J. Hutchinson et al., 2003).
Propiedades
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-24-18-11-13-22(15-18)17-9-7-16(8-10-17)21-20(23)12-14-25-19-5-3-2-4-6-19/h2-10,18H,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJUZFCAUHAWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


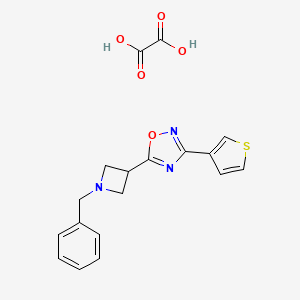
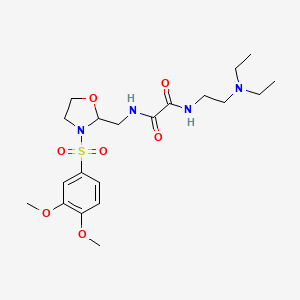
![2-Methyl-4-[4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2546501.png)
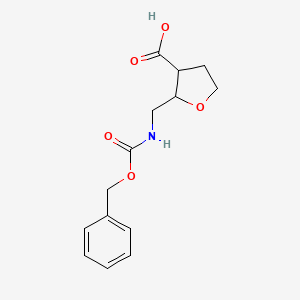
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2546503.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2546504.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine](/img/structure/B2546505.png)
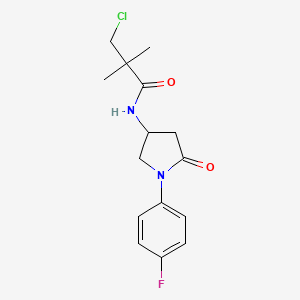
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2546508.png)
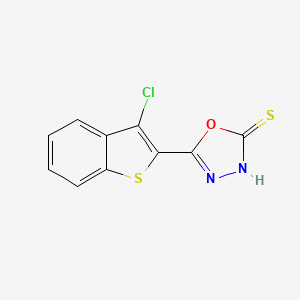
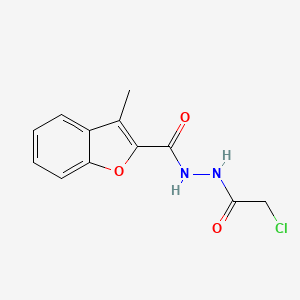
![1-(2,3-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2546516.png)
